molecular formula C18H18N2O5 B2885375 Methyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)benzoate CAS No. 2034280-51-6

Methyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)benzoate

Cat. No. B2885375
CAS RN: 2034280-51-6
M. Wt: 342.351
InChI Key: QWFNEYUNMZXCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a derivative of indolizine, a heterocyclic organic compound that has been widely studied for its pharmacological properties. Methyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)benzoate has been synthesized using different methods and has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel synthesis methods have been developed for creating compounds with potential biological activities, including those related to Methyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)benzoate. These methods involve complex reactions such as intramolecular cyclization, Curtius rearrangement, and regiocontrolled condensation processes, highlighting the compound's relevance in synthetic organic chemistry (Koza et al., 2013).

  • Research into the synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions provides insights into the structural versatility and potential application areas of these compounds, including catalysis and materials science (Budzisz et al., 2004).

Biological Activities and Applications

  • Studies on novel angular benzophenazines, which share structural motifs with the target compound, have demonstrated their potential as dual topoisomerase I and II inhibitors, offering promising avenues for anticancer therapy. These findings underscore the potential of structurally related compounds in addressing multidrug resistance mechanisms in cancer chemotherapy (Vicker et al., 2002).

  • The exploration of indolizinone-based compounds through 1,3-dipolar cycloaddition chemistry showcases the potential of these molecules in neuroprotection and the treatment of brain injuries, such as ischemic stroke. This research suggests that modifications to the indolizinone scaffold can modulate biological activities, indicating a wide range of therapeutic applications (Mmutlane et al., 2005).

  • The synthesis and antibacterial activity of novel compounds derived from visnaginone and khellinone, similar in complexity to Methyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)benzoate, reveal the potential of these compounds as anti-inflammatory and analgesic agents. This work highlights the broader implications of synthetic modifications on the biological activities of complex molecules (Abu‐Hashem et al., 2020).

properties

IUPAC Name

methyl 2-[(7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-24-14-10-15(21)20-9-5-8-13(20)16(14)17(22)19-12-7-4-3-6-11(12)18(23)25-2/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFNEYUNMZXCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)benzoate

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